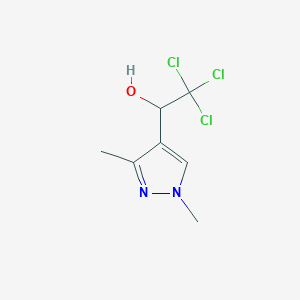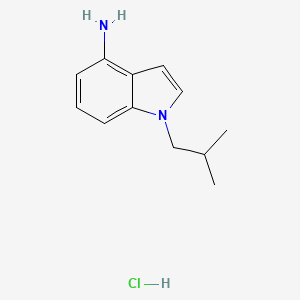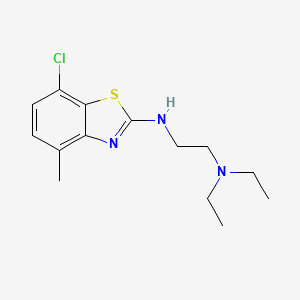
2,2,2-Tricloro-1-(1,3-dimetil-1H-pirazol-4-il)etanol
Descripción general
Descripción
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol, commonly referred to as 2,2,2-TCE, is a synthetic organic compound with a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a biochemical tool to study the structure and function of proteins. 2,2,2-TCE is an effective reagent for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Aplicaciones Científicas De Investigación
Intermediario para colorantes fluorescentes
Este compuesto se puede utilizar como intermediario para la síntesis de colorantes fluorescentes . Estos colorantes se utilizan principalmente en el etiquetado biológico y la investigación de imágenes biológicas . Las propiedades únicas de este compuesto lo hacen adecuado para crear colorantes que pueden unirse a objetivos biológicos específicos y emitir fluorescencia, lo que permite a los investigadores visualizar y rastrear estos objetivos dentro de un sistema biológico .
Sustrato enzimático
También se puede utilizar como sustrato enzimático para detectar la actividad de ciertas moléculas fluorescentes . Esto es particularmente útil en enzimología y bioquímica, donde los investigadores a menudo necesitan medir la actividad de enzimas y otras biomoléculas .
Evaluación antileishmanial y antimalárica
El compuesto se ha mencionado en el contexto de la evaluación antileishmanial y antimalárica . Si bien el papel exacto de este compuesto en estos estudios no está claro a partir de los resultados de la búsqueda, es posible que se pueda utilizar en la síntesis de fármacos o como una sonda para estudiar los mecanismos de estas enfermedades .
Potencial antimicrobiano
Los compuestos que contienen imidazol, que incluyen este compuesto, han mostrado un buen potencial antimicrobiano . Esto sugiere que podría utilizarse en el desarrollo de nuevos agentes antimicrobianos .
Pruebas farmacéuticas
Este compuesto está disponible para pruebas farmacéuticas . Los estándares de referencia de alta calidad de este compuesto se pueden utilizar en varios tipos de investigación farmacéutica, incluido el descubrimiento de fármacos, la farmacocinética y el control de calidad .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity .
Mode of Action
Molecular simulation studies suggest that similar compounds fit well into the active site of their target proteins, characterized by lower binding free energy .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Análisis Bioquímico
Biochemical Properties
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including alterations in liver function and enzyme activity.
Metabolic Pathways
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological effects.
Transport and Distribution
Within cells and tissues, 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues. The compound’s distribution can affect its overall activity and function in the body.
Subcellular Localization
The subcellular localization of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITZQIRSDLPQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195477 | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1338495-32-1 | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)

![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)



![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396337.png)
![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)


